4,5-Diamino-2-methylbenzoic acid

Description

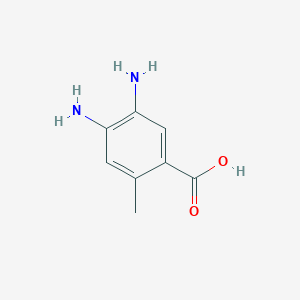

4,5-Diamino-2-methylbenzoic acid (CAS: 86139-87-9) is a benzoic acid derivative with a methyl group at position 2 and amino groups at positions 4 and 5. Its molecular formula is C₈H₁₀N₂O₂, and it has a molecular weight of 166.18 g/mol . Its amino groups confer reactivity for further functionalization, while the methyl group introduces steric effects that may influence solubility and interaction with biological targets.

Properties

IUPAC Name |

4,5-diamino-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,9-10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATPNLZGDVFGNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Functionalization Starting from Nitro-Substituted Benzoic Acids

A common synthetic strategy for 4,5-diamino-2-methylbenzoic acid involves starting from dinitro or nitro-substituted methylbenzoic acid derivatives, followed by reduction of nitro groups to amino groups.

Nitration and Substitution: Starting from 2-methylbenzoic acid derivatives, nitration introduces nitro groups at the 4 and 5 positions (relative to the methyl group at position 2). The nitro groups serve as precursors for amino groups.

Formation of Acid Chlorides: The carboxylic acid group is converted to the corresponding acid chloride using reagents like thionyl chloride in an aprotic solvent such as benzene, toluene, or methylene chloride. This activates the molecule for further substitution reactions.

Amidation: The acid chloride intermediate reacts with primary or secondary amines to form amides or carbamoyl derivatives, which can be further manipulated.

Catalytic Hydrogenation: The critical step is the reduction of nitro groups to amino groups. This is typically achieved by catalytic hydrogenation using hydrogen gas and catalysts such as 10% palladium on carbon or Raney nickel. Conditions are generally mild, at room temperature and pressures of 40-60 psi, over 12-24 hours. Alternatively, hydrazine hydrate with Raney nickel can be used for the reduction.

Isolation of Free Base or Acid Salts: The resulting diamino compound can be isolated as a free base or converted into acid addition salts (e.g., hydrochloride salts) by treatment with strong mineral acids.

Representative Reaction Scheme Highlights:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Nitration of 2-methylbenzoic acid | HNO3/H2SO4, controlled temperature | Introduces nitro groups at positions 4 and 5 |

| 2 | Conversion to acid chloride | Thionyl chloride, benzene/toluene, reflux 2-6 h | Activates for amidation |

| 3 | Amidation with amine | Room temperature, 4-24 h, triethylamine as acid scavenger | Forms carbamoyl intermediates |

| 4 | Catalytic hydrogenation | H2 gas, Pd/C or Raney Ni, 40-60 psi, RT, 12-24 h | Reduces nitro to amino groups |

| 5 | Salt formation (optional) | Treatment with HCl or other acids | Improves stability and isolation |

This method is well-documented in patent literature and provides a robust route to this compound and its derivatives.

Selective Reduction Using NaBH4-FeCl2 System

Recent research has demonstrated a novel, chemoselective reduction method targeting nitro groups in the presence of ester functionalities, which is relevant for methyl ester derivatives of diamino-methylbenzoic acids.

The combination of sodium borohydride (NaBH4) and ferric chloride (FeCl2) acts as an effective reducing agent for aromatic nitro groups without affecting ester groups.

This selective reduction yields diamino compounds with excellent yields (90-95%) and minimal side reactions.

The method is particularly advantageous for synthesizing diamino derivatives that are precursors to benzimidazole and related heterocyclic compounds.

Subsequent coupling reactions with carboxylic acids using EDC·HCl and DMAP catalysts, followed by cyclization in acetic acid at 100-110°C, proceed efficiently, confirming the utility of this reduction method in complex molecule synthesis.

High chemoselectivity avoids ester hydrolysis or reduction.

Mild reaction conditions and high yields.

Applicable to the synthesis of this compound derivatives and further heterocyclic transformations.

| Parameter | Details |

|---|---|

| Reducing agent | NaBH4-FeCl2 |

| Target group | Aromatic nitro |

| Functional group tolerance | Ester groups intact |

| Yield | 90-95% |

| Application | Synthesis of diamino compounds and benzimidazole derivatives |

| Reaction temperature | Mild, typically room temperature to moderate heating |

This method represents a significant advancement in selective aromatic nitro reduction chemistry.

Esterification and Amino Group Protection Strategies

In some synthetic routes, the starting material is the methyl ester of 3,5-diamino-2-methylbenzoic acid or related esters, which require protection of amino groups to prevent side reactions during further functionalization.

Esterification: The carboxylic acid is esterified using methanol and acid catalysts (e.g., sulfuric acid) under reflux to form methyl esters, improving solubility and reactivity.

Amino Group Protection: Amino groups are protected using tert-butoxycarbonyl (Boc) or acetyl groups. Boc protection is preferred for its stability under basic conditions and ease of removal.

Purification: Column chromatography (silica gel with ethyl acetate/hexane) or recrystallization (ethanol/water) is employed to isolate pure intermediates.

Reaction Optimization: Temperature control (35-50°C), catalyst selection (e.g., DIPEA as base), and solvent choice (polar aprotic solvents like DMF) are critical for maximizing yields (~75%) and minimizing degradation.

| Parameter | Optimal Conditions | Effect on Yield/Quality |

|---|---|---|

| Reaction temperature | 35-50°C | Balances rate and side reactions |

| Boc protection time | 6-8 hours | Prevents amino group degradation |

| Catalyst (DIPEA) | 1.5 equivalents | Enhances regioselectivity and substitution efficiency |

| Solvent | DMF (polar aprotic) | Improves intermediate solubility |

This approach is useful for preparing intermediates for further synthetic elaboration, including selective reductions and coupling reactions.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents & Conditions | Advantages | Typical Yield |

|---|---|---|---|---|

| Multi-step nitration, amidation, and catalytic hydrogenation | 2-methylbenzoic acid derivatives | HNO3/H2SO4 (nitration), SOCl2 (acid chloride formation), amines, H2/Pd-C or Raney Ni | Well-established, scalable, versatile | Moderate to high (60-85%) |

| NaBH4-FeCl2 selective reduction | Nitro-substituted methyl esters | NaBH4, FeCl2, mild conditions | High chemoselectivity, ester group tolerance, high yield | Very high (90-95%) |

| Esterification and Boc protection | 3,5-diamino-2-methylbenzoic acid | Methanol/H2SO4 (esterification), Boc anhydride, DIPEA, DMF | Protects amino groups, improves purity and yield | Moderate (~75%) |

Chemical Reactions Analysis

Types of Reactions

4,5-Diamino-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.

Reduction: The compound can be further reduced to form corresponding amines.

Substitution: The amino groups can participate in substitution reactions, such as diazotization followed by coupling with other aromatic compounds to form azo dyes.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or nitric acid can be used under acidic conditions.

Reduction: Hydrogen gas with catalysts like Raney nickel or palladium on carbon.

Substitution: Sodium nitrite in the presence of hydrochloric acid for diazotization, followed by coupling with phenols or amines.

Major Products Formed

Oxidation: 4,5-Dinitro-2-methylbenzoic acid.

Reduction: this compound.

Substitution: Azo dyes and other substituted aromatic compounds.

Scientific Research Applications

4,5-Diamino-2-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-diamino-2-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Differences

- Amino vs. Hydroxy/Methoxy Groups: The amino groups in this compound enhance its basicity and capacity for hydrogen bonding compared to hydroxy or methoxy substituents in analogs like 4-hydroxybenzoic acid (pKa ~4.5) . This increases solubility in acidic media and reactivity in coupling reactions (e.g., amide bond formation). Methoxy groups, as in 4,5-dimethoxy-2-methylbenzoic acid, are electron-donating and reduce polarity, favoring lipid solubility .

- This contrasts with 4-hydroxybenzoic acid, where the para-hydroxy group allows easier derivatization .

- Heterocyclic Derivatives: Compounds like 4-(4,5-dimethylthiazol-2-ylamino)benzoic acid incorporate thiazole rings, enabling π-π stacking and metal coordination in biological systems. The target compound lacks such motifs but offers primary amines for covalent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.